N-[3-(2,6-dimethoxybenzamido)naphthalen-2-yl]-2,6-dimethoxybenzamide
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Overview
Description
N-[3-(2,6-dimethoxybenzamido)naphthalen-2-yl]-2,6-dimethoxybenzamide is a complex organic compound that belongs to the class of benzamides and naphthalenes This compound is characterized by the presence of two 2,6-dimethoxybenzamide groups attached to a naphthalene core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[3-(2,6-dimethoxybenzamido)naphthalen-2-yl]-2,6-dimethoxybenzamide typically involves multi-step organic reactions. One common method includes the following steps:
Formation of 2,6-dimethoxybenzoyl chloride: This is achieved by reacting 2,6-dimethoxybenzoic acid with thionyl chloride under reflux conditions.
Amidation Reaction: The 2,6-dimethoxybenzoyl chloride is then reacted with 3-amino-2-naphthoic acid in the presence of a base such as triethylamine to form the intermediate 3-(2,6-dimethoxybenzamido)naphthalene-2-carboxylic acid.
Esterification: The intermediate is then esterified using methanol and a catalyst like sulfuric acid to yield the final product, this compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification systems to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
N-[3-(2,6-dimethoxybenzamido)naphthalen-2-yl]-2,6-dimethoxybenzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Electrophilic substitution reactions can occur on the aromatic rings, facilitated by reagents like halogens or nitrating agents.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Chlorine or bromine in the presence of a Lewis acid catalyst like aluminum chloride.
Major Products
Oxidation: Formation of carboxylic acids or quinones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of halogenated or nitrated derivatives.
Scientific Research Applications
N-[3-(2,6-dimethoxybenzamido)naphthalen-2-yl]-2,6-dimethoxybenzamide has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Biology: Investigated for its potential as a fluorescent probe due to its aromatic structure.
Medicine: Studied for its potential pharmacological properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials, such as organic semiconductors and dyes.
Mechanism of Action
The mechanism of action of N-[3-(2,6-dimethoxybenzamido)naphthalen-2-yl]-2,6-dimethoxybenzamide involves its interaction with specific molecular targets. The compound can bind to proteins or enzymes, altering their activity. For example, it may inhibit certain enzymes by binding to their active sites, thereby blocking substrate access and reducing enzymatic activity. The exact pathways and targets depend on the specific application and biological context.
Comparison with Similar Compounds
Similar Compounds
N-naphthalen-1-ylmethyl-2’-[3,5-dimethoxybenzamido]-2’-deoxy-adenosine: Shares structural similarities but differs in its biological activity and applications.
Naphthalen-2-yl 1-(benzamido(diethoxyphosphoryl)methyl)-1H-1,2,3-triazole-4-carboxylate: Another naphthalene derivative with distinct chemical properties and uses.
Uniqueness
N-[3-(2,6-dimethoxybenzamido)naphthalen-2-yl]-2,6-dimethoxybenzamide is unique due to its dual 2,6-dimethoxybenzamide groups, which confer specific chemical reactivity and potential biological activity. This structural feature distinguishes it from other similar compounds and makes it a valuable subject of study in various research fields.
Properties
IUPAC Name |
N-[3-[(2,6-dimethoxybenzoyl)amino]naphthalen-2-yl]-2,6-dimethoxybenzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H26N2O6/c1-33-21-11-7-12-22(34-2)25(21)27(31)29-19-15-17-9-5-6-10-18(17)16-20(19)30-28(32)26-23(35-3)13-8-14-24(26)36-4/h5-16H,1-4H3,(H,29,31)(H,30,32) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DFNPDMDWROFAGM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C(=CC=C1)OC)C(=O)NC2=CC3=CC=CC=C3C=C2NC(=O)C4=C(C=CC=C4OC)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H26N2O6 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
486.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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